s49076

Übersicht

Beschreibung

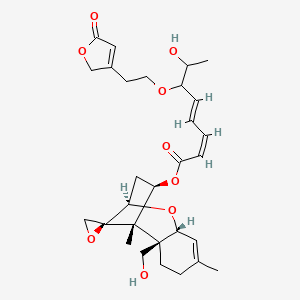

S-49076 is a novel, potent inhibitor of multiple receptor tyrosine kinases, specifically MET, AXL, and fibroblast growth factor receptors 1, 2, and 3. These kinases are involved in various cellular processes, including proliferation, migration, and survival. Aberrant activity of these kinases has been associated with tumor progression in several human malignancies .

Wissenschaftliche Forschungsanwendungen

S-49076 hat eine starke präklinische Aktivität in verschiedenen Krebsmodellen gezeigt. Es hemmt die Proliferation von MET- und Fibroblastenwachstumsfaktorrezeptor 2-abhängigen Magenkrebszellen, blockiert die MET-getriebene Migration von Lungenkarzinomzellen und hemmt die Koloniebildung von Hepatokarzinomzellen, die Fibroblastenwachstumsfaktorrezeptoren 1 und 2 sowie AXL exprimieren . Es wurde auch in Kombination mit Bevacizumab untersucht und zeigte eine fast vollständige Hemmung des Tumorwachstums in Xenograft-Modellen des Dickdarmkarzinoms .

Wirkmechanismus

S-49076 übt seine Wirkung aus, indem es die Kinaseaktivität von MET, AXL und Fibroblastenwachstumsfaktorrezeptoren 1, 2 und 3 hemmt. Diese Hemmung blockiert die Phosphorylierung dieser Rezeptoren und verhindert so die Aktivierung nachgeschalteter Signalwege wie der Phosphoinositid-3-Kinase-AKT-mammalian target of rapamycin und RAS-RAF-MEK-ERK-Signalwege . Dies führt zu einer verringerten zellulären Proliferation, Migration und Überlebensfähigkeit .

Wirkmechanismus

- Specifically, it inhibits MET-driven migration, proliferation of FGFR2-dependent gastric cancer cells, and colony formation in hepatocarcinoma cells expressing FGFR1/2 and AXL .

- Its distribution in tumors is significant, with a half-life of approximately 7 hours within tumors and less than 2 hours in the blood .

Mode of Action

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

S49076 potently blocks the cellular phosphorylation of MET, AXL, and FGFRs and inhibits downstream signaling in vitro and in vivo . It interacts with these receptor tyrosine kinases (RTKs), which bind extracellular ligands to elicit cascades of recruitment and phosphorylation of downstream signaling proteins .

Cellular Effects

In cell models, this compound inhibits the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the autophosphorylation and downstream signaling of MET, AXL, and FGFRs . It also inhibits the kinase activity of all tested clinically relevant mutated isoforms of MET and FGFR1/2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown a good pharmacokinetic/pharmacodynamic relationship for MET and FGFR2 inhibition following oral administration, which correlated well with impact on tumor growth .

Dosage Effects in Animal Models

In animal models, a significant growth delay of subcutaneous tumors was observed at 50 mg/kg bid oral this compound in non-MET dependent models and at 3 mg/kg bid oral this compound in the GTL16 MET-dependent model .

Metabolic Pathways

This compound is involved in the metabolic pathways of MET, AXL, and FGFRs . It interacts with these enzymes and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound potently blocks cellular phosphorylation of MET, AXL, and FGFRs, suggesting that it can reach these targets within cells .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely to be found wherever its target kinases (MET, AXL, and FGFRs) are located within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-49076 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .

Industrial Production Methods

Industrial production of S-49076 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

S-49076 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit Kinasen liegt. Er hemmt die Phosphorylierung von MET, AXL und Fibroblastenwachstumsfaktorrezeptoren und blockiert so nachgeschaltete Signalwege .

Häufige Reagenzien und Bedingungen

Die Verbindung wird typischerweise in zellbasierten Assays und in vivo-Studien verwendet. Häufige Reagenzien sind Dimethylsulfoxid zur Solubilisierung und verschiedene Puffer zur Aufrechterhaltung des physiologischen pH-Werts während der Experimente .

Hauptprodukte, die gebildet werden

Das primäre Produkt von Interesse ist die inhibierte Kinase, die zu einer verringerten zellulären Proliferation, Migration und Überlebensfähigkeit von Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Orantinib: Hemmt den Thrombozytenwachstumsfaktorrezeptor und den Fibroblastenwachstumsfaktorrezeptor 1.

ASP5878: Hemmt stark die Tyrosinkinaseaktivitäten rekombinanter Fibroblastenwachstumsfaktorrezeptoren 1, 2, 3 und 4.

Lucitanib: Hemmt vaskuläre endotheliale Wachstumsfaktorrezeptoren und Fibroblastenwachstumsfaktorrezeptoren.

Einzigartigkeit

S-49076 ist einzigartig in seiner Fähigkeit, mehrere Kinasen, einschließlich MET, AXL und Fibroblastenwachstumsfaktorrezeptoren 1, 2 und 3, stark zu hemmen, mit einer starken präklinischen Aktivität sowohl allein als auch in Kombination mit anderen Therapien . Diese Breitbandhemmung macht es zu einem vielversprechenden Kandidaten zur Überwindung der Resistenz gegen bestehende Krebstherapien .

Eigenschaften

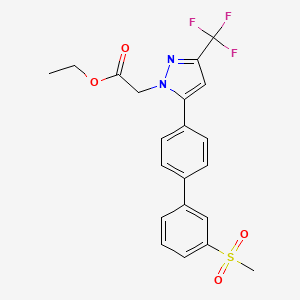

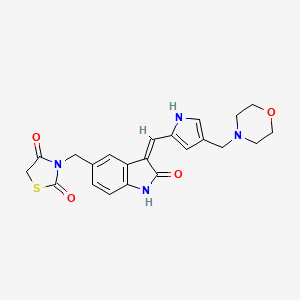

IUPAC Name |

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREYWCZYVPSHGS-NVMNQCDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265965-22-7 | |

| Record name | S-49076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-49076 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-49076 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)

![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)